Coenzyme Q1 Coenzyme Q1 Ubiquinone Q1, also known as coenzyme Q5 or COQ1, belongs to the class of organic compounds known as ubiquinones. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl(1, 4-benzoquinone) moiety to which an isoprenyl group is attached at ring position 2(or 6). Ubiquinone Q1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Ubiquinone Q1 has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, ubiquinone Q1 is primarily located in the membrane (predicted from logP) and cytoplasm. Ubiquinone Q1 exists in all eukaryotes, ranging from yeast to humans. In humans, ubiquinone Q1 is involved in ubiquinone biosynthesis pathway.
Ubiquinones is any benzoquinone derived from 2,3-dimethoxy-5-methylbenzoquinone; one of a group of naturally occurring homologues. The redox-active quinoid moiety usually carries a polyprenoid side chain at position 6, the number of isoprenoid units in which is species-specific. Ubiquinones are involved in the control of mitochondrial electron transport, and are also potent anti-oxidants. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a prenylquinone and a member of 1,4-benzoquinones. It derives from a 2,3-dihydroxy-5-methyl-1,4-benzoquinone.
Brand Name: Vulcanchem
CAS No.: 727-81-1
VCID: VC0106560
InChI: InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3
SMILES: CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Coenzyme Q1

CAS No.: 727-81-1

Reference Standards

VCID: VC0106560

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

Coenzyme Q1 - 727-81-1

CAS No. 727-81-1
Product Name Coenzyme Q1
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name 2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3
Standard InChIKey SOECUQMRSRVZQQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C
Appearance Assay:≥98%A solution in ethanol
Physical Description Solid
Description Ubiquinone Q1, also known as coenzyme Q5 or COQ1, belongs to the class of organic compounds known as ubiquinones. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methyl(1, 4-benzoquinone) moiety to which an isoprenyl group is attached at ring position 2(or 6). Ubiquinone Q1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Ubiquinone Q1 has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, ubiquinone Q1 is primarily located in the membrane (predicted from logP) and cytoplasm. Ubiquinone Q1 exists in all eukaryotes, ranging from yeast to humans. In humans, ubiquinone Q1 is involved in ubiquinone biosynthesis pathway.
Ubiquinones is any benzoquinone derived from 2,3-dimethoxy-5-methylbenzoquinone; one of a group of naturally occurring homologues. The redox-active quinoid moiety usually carries a polyprenoid side chain at position 6, the number of isoprenoid units in which is species-specific. Ubiquinones are involved in the control of mitochondrial electron transport, and are also potent anti-oxidants. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a prenylquinone and a member of 1,4-benzoquinones. It derives from a 2,3-dihydroxy-5-methyl-1,4-benzoquinone.
Synonyms 2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-p-benzoquinone; CoQ1; NSC 268269; Ubiquinone 1; Ubiquinone 5; Ubiquinone Q1; Ubiquinone Q5
PubChem Compound 4462
Last Modified Nov 11 2021
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